molecular formula C26H27N3O4 B11225439 1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-4-(piperidin-1-ylcarbonyl)quinolin-2(1H)-one

1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-4-(piperidin-1-ylcarbonyl)quinolin-2(1H)-one

Cat. No.: B11225439
M. Wt: 445.5 g/mol
InChI Key: NASLNIKMCHOPLL-UHFFFAOYSA-N
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Description

1-[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that belongs to the class of quinolinone derivatives

Properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-4-(piperidine-1-carbonyl)quinolin-2-one

InChI

InChI=1S/C26H27N3O4/c1-18-9-10-23-22(15-18)28(13-14-33-23)25(31)17-29-21-8-4-3-7-19(21)20(16-24(29)30)26(32)27-11-5-2-6-12-27/h3-4,7-10,15-16H,2,5-6,11-14,17H2,1H3

InChI Key

NASLNIKMCHOPLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C4=CC=CC=C4C(=CC3=O)C(=O)N5CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. The key steps include the formation of the benzoxazine ring, followed by the introduction of the quinolinone moiety and the piperidine carbonyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various quinolinone and benzoxazine derivatives, which can have different functional groups attached depending on the specific reaction conditions used.

Scientific Research Applications

1-[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinolinone and benzoxazine derivatives, such as:

  • 1-[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE
  • 1-[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE

Uniqueness

The uniqueness of 1-[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE lies in its specific chemical structure, which allows it to interact with a wide range of molecular targets

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